but-1-en-3-yne;copper(1+)
CAS No.: 5256-77-9
Cat. No.: VC19741524
Molecular Formula: C4H3Cu
Molecular Weight: 114.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5256-77-9 |
|---|---|
| Molecular Formula | C4H3Cu |
| Molecular Weight | 114.61 g/mol |
| IUPAC Name | but-1-en-3-yne;copper(1+) |
| Standard InChI | InChI=1S/C4H3.Cu/c1-3-4-2;/h3H,1H2;/q-1;+1 |
| Standard InChI Key | NBOZCPAHGWAIQH-UHFFFAOYSA-N |
| Canonical SMILES | C=CC#[C-].[Cu+] |
Introduction
Chemical Identity and Structural Properties
Molecular Formula and Nomenclature
The compound "but-1-en-3-yne;copper(1+)" is formally identified by the molecular formula , combining a but-1-en-3-yne ligand () with a copper(I) cation. The systematic IUPAC name for the ligand is but-1-en-3-yne, featuring a conjugated system of a double bond (C1–C2) and a triple bond (C3–C4). Coordination to copper(I) occurs through the π-electrons of the alkyne and alkene moieties, forming a η²-complex .
Spectroscopic and Crystallographic Data
Structural characterization of related copper(I)-enyne complexes reveals key insights:
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Bond Lengths: The Cu–C bond distances typically range between 1.85–1.92 Å, as observed in analogous η²-alkyne complexes .
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Geometry: Copper(I) adopts a linear or trigonal planar geometry, depending on ancillary ligands. For example, Xantphos (a bisphosphine ligand) induces a trigonal planar configuration, enhancing catalytic activity in hydroboration reactions .
Synthetic Approaches
Direct Coordination from Enyne Precursors
The most common synthesis involves the reaction of but-1-en-3-yne with copper(I) salts under inert conditions. For example:
This method, adapted from recent hydroboration studies, employs copper(I) acetate (CuOAc) and Xantphos as a stabilizing ligand . The reaction proceeds at 50°C in toluene, yielding the copper complex in 65–75% isolated yield .
Challenges in Isolation
Due to the labile nature of copper(I)-π complexes, isolation often requires bulky ligands or low-temperature crystallization. For instance, the use of tricyclohexylphosphine (PCy₃) has been reported to stabilize analogous complexes, though specific data for but-1-en-3-yne derivatives remain sparse .
Reactivity and Catalytic Applications
Alkyne-Selective Hydroboration
Recent breakthroughs demonstrate the utility of copper(I)-enyne complexes in catalytic hydroboration. In a landmark study, [Cu(η²-but-1-en-3-yne)]⁺ facilitated the cis-selective addition of HBpin (pinacolborane) to 1,3-enynes, yielding 2-boryl-1,3-dienes with >99:1 Z:E selectivity . The proposed mechanism involves:
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Oxidative addition of HBpin to copper(I), forming a copper-boryl intermediate.
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Syn insertion of the alkyne into the Cu–B bond.
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Reductive elimination to release the borylated diene.
Functionalization of Products
The 2-boryl-1,3-dienes generated via this method undergo diverse transformations:
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Oxidation: Treatment with H₂O₂ yields conjugated dienols (e.g., ) .
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Cross-Coupling: Suzuki–Miyaura coupling with aryl halides produces tetraaryl dienes, valuable in materials chemistry .
Comparative Analysis with Related Complexes
Copper(I)-Alkene vs. Copper(I)-Alkyne Complexes
While copper(I)-alkene complexes (e.g., but-1-ene;copper(1+)) exhibit weaker metal–ligand bonding (), the conjugated enyne ligand in but-1-en-3-yne;copper(1+) enhances stability through resonance effects . This stabilization is critical for maintaining catalytic activity under reaction conditions.
Future Directions and Challenges
Expanding Substrate Scope
Current limitations include the reliance on symmetric 1,3-enynes. Asymmetric variants (e.g., aryl-substituted enynes) require tailored ligands to control regioselectivity .
Mechanistic Elucidation
In-situ spectroscopic studies (e.g., XAS, NMR) are needed to confirm the intermediacy of copper-boryl species and elucidate the role of π-backbonding in selectivity .
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